1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the dimethylphenyl group. Common reagents used in these steps include:
Benzimidazole precursors: such as o-phenylenediamine and carboxylic acids.
Pyrrolidinone formation: using reagents like acyl chlorides and amines.
Aromatic substitutions: employing halogenated aromatic compounds and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: shares similarities with other benzimidazole derivatives and pyrrolidinone-containing compounds.
Benzimidazole derivatives: Known for their biological activity and use in pharmaceuticals.
Pyrrolidinone derivatives: Commonly found in various drugs and bioactive molecules.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-19-12-13-24(20(2)16-19)30-18-22(17-26(30)31)27-28-23-10-6-7-11-25(23)29(27)15-14-21-8-4-3-5-9-21/h3-13,16,22H,14-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBNBJQJNEFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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